5-Phenyldodecane

Description

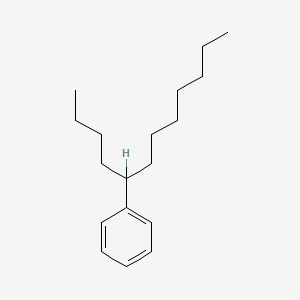

Structure

3D Structure

Properties

IUPAC Name |

dodecan-5-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-3-5-7-8-10-14-17(13-6-4-2)18-15-11-9-12-16-18/h9,11-12,15-17H,3-8,10,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAWGLOPXKCTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875107 | |

| Record name | BENZENE, (1-BUTYLOCTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.000584 [mmHg] | |

| Record name | 5-Phenyldodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2719-63-3 | |

| Record name | 5-Phenyldodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyldodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-BUTYLOCTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyldodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways to 5 Phenyldodecane

Classical Organic Synthesis Routes

Classical methods for the synthesis of alkylbenzenes like 5-phenyldodecane have been well-established for decades. These typically involve the reaction of an aromatic ring with an alkylating agent under the influence of a catalyst.

Alkylation Strategies for Phenyldodecane Generation

Alkylation of benzene (B151609) with dodecene is a primary strategy for producing phenyldodecanes. This reaction typically results in a mixture of isomers, where the phenyl group is attached at different positions along the dodecyl chain. The distribution of these isomers is highly dependent on the catalyst and reaction conditions. Common alkylating agents include various isomers of dodecene, with 1-dodecene (B91753) being a frequent choice in industrial applications. The reaction proceeds via the formation of a carbocation intermediate from the alkene, which then attacks the benzene ring in an electrophilic aromatic substitution reaction. Due to rearrangements of the carbocation intermediate, a mixture of 2-, 3-, 4-, 5-, and 6-phenyldodecane (B1195952) is commonly obtained. kaist.ac.kr

Friedel-Crafts Alkylation Pathways for this compound Synthesis

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds between aromatic and aliphatic compounds. rsc.org In the context of this compound synthesis, this involves the reaction of benzene with a suitable dodecyl precursor, such as a dodecene or a halododecane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid like hydrofluoric acid (HF) or sulfuric acid (H₂SO₄). kaist.ac.krwhiterose.ac.uk

The reaction mechanism involves the generation of a dodecyl carbocation, which is prone to hydride shifts to form more stable secondary carbocations. This leads to a mixture of phenyldodecane isomers. For instance, the alkylation of benzene with 1-dodecene using traditional acid catalysts yields a product mix where 2-phenyldodecane (B3050589) is a major component, but significant amounts of other isomers, including this compound, are also formed. whiterose.ac.uk The use of different classical catalysts can influence the isomer distribution. For example, alkylation of benzene with 1-dodecene using H₂SO₄ has been reported to yield 41% 2-phenyldodecane, while HF yields 20% of the same isomer. google.com The distribution is also affected by the specific dodecene isomer used as the starting material. Alkylation with trans-6-dodecene (B1609133) in the presence of aluminum chloride can also lead to a similar mixture of phenyldodecane isomers due to product isomerization under the reaction conditions. sciengine.com

Grignard Reagent-Mediated Approaches to Alkylbenzenes

Grignard reagents offer a powerful tool for the formation of carbon-carbon bonds and can be theoretically applied to the synthesis of this compound. byjus.com A plausible, though not widely documented, approach would involve the reaction of phenylmagnesium bromide with a 5-halododecane (e.g., 5-bromododecane). This reaction would proceed via a nucleophilic substitution mechanism.

Alternatively, a Grignard reagent could be prepared from 5-bromododecane, which would then be reacted with a suitable phenyl-containing electrophile. However, the direct reaction of an alkyl Grignard reagent with benzene is not a feasible pathway. A more viable strategy would be a cross-coupling reaction. For instance, the reaction of heptylmagnesium bromide with 1-bromopentane (B41390) in the presence of a suitable catalyst could theoretically form dodecane (B42187), and by extension, a similar cross-coupling of a phenyl Grignard reagent with a 5-halododecane could yield this compound. The use of catalysts, often based on transition metals like copper or iron, is crucial for the success of such cross-coupling reactions between Grignard reagents and alkyl halides. asianpubs.orgacgpubs.org For example, cuprous iodide has been shown to catalyze the cross-coupling of alkyl bromides with aryl magnesium bromides. asianpubs.org

Another potential Grignard-based route involves the reaction of a Grignard reagent with a ketone. For example, the reaction of valerophenone (B195941) (phenyl butyl ketone) with heptylmagnesium bromide would yield (+/-)-5-hydroxy-5-phenyldodecane. Subsequent reduction of this tertiary alcohol would produce this compound.

Advanced Catalytic Systems for Regioselective this compound Production

Modern synthetic efforts focus on developing catalytic systems that offer higher regioselectivity and are more environmentally benign than classical methods.

Heterogeneous Catalysis for Alkylation of Benzene with Dodecenes

The use of solid acid catalysts, particularly zeolites, has been extensively studied for the alkylation of benzene with long-chain olefins like dodecene. researchgate.netetsu.edu These catalysts offer advantages such as ease of separation, reusability, and the potential for shape-selective catalysis, which can influence the isomer distribution of the resulting phenyldodecanes.

The reaction over solid acids still proceeds via a carbocation mechanism, and the distribution of isomers is a key consideration. Various solid acid catalysts have been investigated, including clays (B1170129), pillared clays, and clay-supported heteropolyacids. capes.gov.br For instance, 20% w/w dodecatungstophosphoric acid (DTP) on K-10 clay has been shown to be an effective catalyst for the alkylation of benzene with 1-dodecene. capes.gov.br

The product distribution in the alkylation of benzene with 1-dodecene is influenced by the catalyst type. The following table presents the isomer distribution of phenyldodecanes obtained with various catalysts.

| Catalyst | 2-Phenyldodecane (%) | 3-Phenyldodecane (%) | 4-Phenyldodecane (%) | This compound (%) | 6-Phenyldodecane (%) | Reference |

|---|---|---|---|---|---|---|

| HZSM-4 | 57 | 25 | 8 | 5 | 5 | researchgate.net |

| REY (faujasite-type) | 25 | 20 | 18 | 19 | 18 | researchgate.net |

| Linde Type L | 40 | 18 | 16 | 15 | 11 | researchgate.net |

| HZSM-38 | 37 | 19 | 13 | 14 | 16 | researchgate.net |

| Zeolite Beta | 57 | 18 | 10 | 7 | 8 | researchgate.net |

| ZSM-20 | 51 | 21 | 11 | 9 | 8 | researchgate.net |

Zeolites are crystalline aluminosilicates with well-defined pore structures that can impart shape selectivity to catalytic reactions. The pore size and channel structure of a zeolite can influence which reactant molecules can enter, which transition states can form, and which product molecules can exit. This can lead to a different isomer distribution compared to reactions catalyzed by conventional liquid acids or amorphous solid acids.

Several types of zeolites have been investigated for the alkylation of benzene with 1-dodecene, including Mordenite, Zeolite Y, and Zeolite β. koreascience.kr Mordenite, for example, tends to show higher selectivity towards 2-phenyldodecane. koreascience.kr In contrast, larger pore zeolites can produce a broader spectrum of isomers. google.com The pore size of the zeolite is a critical factor in determining the product distribution. researchgate.net For instance, zeolites with 12-membered ring channels, like Zeolite β, have been noted for their shape-selectivity in the alkylation of benzene with long-chain olefins. researchgate.net

The structural influence of zeolites on selectivity is based on the concept of shape selectivity, which can be categorized into reactant selectivity, product selectivity, and transition-state selectivity. In the context of phenyldodecane synthesis, the size and shape of the zeolite pores can sterically hinder the formation of bulkier isomers or transition states, thus favoring the formation of less sterically demanding isomers. However, achieving high regioselectivity for this compound remains a challenge, as the differences in the kinetic diameters of the various phenyldodecane isomers are small, making their separation by shape-selective catalysis difficult.

Solid Acid Catalysts (e.g., Metal Oxides, Heteropoly Acids) in this compound Synthesis

Homogeneous Transition Metal Catalysis for Phenyldodecane Formation

Transition metal catalysis offers alternative pathways for the synthesis of phenyldodecanes, often operating under milder conditions and with different selectivity profiles compared to acid catalysis. These methods typically proceed via C-H activation and hydroarylation mechanisms.

Rhodium complexes are effective catalysts for the alkenylation of arenes via C-H activation. acs.orgnih.gov While specific mechanistic studies for the synthesis of this compound are not extensively detailed in available literature, the general mechanism provides insight into its formation. The catalytic cycle typically involves:

C-H Activation : The rhodium catalyst activates a C-H bond of benzene to form a rhodium-aryl intermediate.

Olefin Insertion : 1-dodecene then inserts into the rhodium-aryl bond. The regioselectivity of this insertion determines the position of the phenyl group on the dodecane chain. Insertion can lead to various isomers, including the precursor to this compound.

β-Hydride Elimination : This step follows the olefin insertion, leading to the formation of a phenyldodecene isomer and a rhodium-hydride species.

Reductive Elimination/Oxidation : The catalyst is regenerated, often with the aid of an oxidant, to complete the cycle. acs.org

Rhodium-catalyzed reactions with α-olefins like 1-dodecene can favor the formation of anti-Markovnikov products, leading to a higher proportion of terminally substituted phenylalkanes after a subsequent hydrogenation step. acs.org However, isomerization of the olefin and migration of the double bond can occur, leading to a mixture of phenyldodecane isomers, including this compound. The specific ligands on the rhodium center play a crucial role in controlling the activity and selectivity of the catalyst.

Platinum complexes are also known to catalyze the hydroarylation of olefins, providing another route to phenyldodecanes. acs.orgresearchgate.net Similar to rhodium catalysis, detailed pathways for the specific formation of this compound are not widely published, but the general mechanism is understood. The process generally involves the activation of the alkene by a Lewis acidic platinum center. researchgate.net

The catalytic cycle can be simplified as:

Alkene Coordination : The platinum catalyst coordinates to the 1-dodecene.

Nucleophilic Attack : Benzene attacks the coordinated alkene. This step is a key determinant of the regioselectivity.

Protonolysis/Regeneration : The resulting platinum-alkyl intermediate undergoes a reaction that releases the phenyldodecane product and regenerates the active catalyst.

Studies on Pt(II)-based catalysts have shown that ligand variation can influence selectivity. acs.org However, for the hydroarylation of α-olefins, platinum catalysts often yield branched products, which correspond to the internal phenyldodecane isomers. acs.org The formation of this compound would be one of several possible outcomes in this distribution of isomers.

Rhodium-Catalyzed Arene Alkenylation Mechanistic Studies

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop synthetic routes to valuable chemicals from renewable resources using environmentally friendly processes.

A novel green pathway for the synthesis of linear alkylbenzenes, including phenyldodecanes, involves the use of biomass-derived furan (B31954) and linear alkenes. This approach utilizes a Diels-Alder cycloaddition followed by a dehydration step.

The proposed reaction pathway is:

Diels-Alder Cycloaddition : Furan, which can be derived from hemicellulose, acts as a diene and reacts with 1-dodecene (the dienophile). This [4+2] cycloaddition forms a bicyclic ether intermediate.

Dehydration : This intermediate then undergoes acid-catalyzed dehydration to form the aromatic ring, yielding a mixture of phenyldodecane isomers.

This process has been investigated using solid acid catalysts such as niobic acid. Research has shown that this route is feasible, although it faces challenges from competing side reactions. These include the isomerization of 1-dodecene, the alkylation of furan to produce dodecylfuran, and the self-Diels-Alder reaction of furan, which can lead to byproducts like benzofuran. Despite these challenges and currently low yields, this method represents a significant step towards producing LABs from renewable feedstocks.

Table 3: Green Synthesis of Phenyldodecanes via Furan and 1-Dodecene

| Catalyst | Reactants | Key Reaction Steps | Major Side Reactions | Reference |

|---|

Mechanistic Investigations of this compound Formation

The synthesis of this compound, a member of the linear alkylbenzene (LAB) family, is most commonly achieved through the Friedel-Crafts alkylation of benzene with a C12 olefin, such as 1-dodecene. The reaction mechanism, however, is not straightforward and involves complex intermediate stages that dictate the final product distribution. Mechanistic studies have been crucial in understanding the pathways leading to this compound and its various isomers.

Carbocation Rearrangement Pathways in Alkylation Reactions

The Friedel-Crafts alkylation of benzene with long-chain alkenes like 1-dodecene typically yields a mixture of phenyldodecane isomers. kaist.ac.kr The formation of this compound alongside isomers such as 2-, 3-, 4-, and 6-phenyldodecane is a direct consequence of carbocation rearrangements occurring after the initial electrophile is generated. kaist.ac.kriitm.ac.in

The reaction is generally initiated by a strong acid catalyst, such as a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., HF, solid acid catalysts), which protonates the alkene (1-dodecene). researchgate.netmt.com This generates a secondary carbocation at the C2 position of the dodecyl chain (dodecan-2-yl cation). iitm.ac.in This initial carbocation is electrophilic and can be attacked by the nucleophilic benzene ring to form 2-phenyldodecane.

However, this secondary carbocation is not stable and can undergo rapid isomerization to form more stable secondary carbocations at internal positions along the alkyl chain. numberanalytics.commasterorganicchemistry.com This occurs through a series of 1,2-hydride shifts, where a hydride ion (H⁻) migrates from an adjacent carbon to the positively charged carbon. numberanalytics.comyoutube.com Each shift moves the positive charge further down the chain, leading to the formation of dodecan-3-yl, dodecan-4-yl, dodecan-5-yl, and dodecan-6-yl cations.

The general pathway can be summarized as:

Protonation: 1-dodecene is protonated by the acid catalyst to form the initial C2 carbocation.

Isomerization: A cascade of 1,2-hydride shifts occurs, creating an equilibrium mixture of secondary carbocations (C2, C3, C4, C5, C6).

Alkylation: The benzene ring attacks these carbocation intermediates, resulting in a mixture of phenyldodecane isomers. saskoer.ca

The relative proportions of these isomers in the final product depend on several factors, including the type and strength of the catalyst, reaction temperature, and reaction time. kaist.ac.kr For instance, strong Lewis acids like AlCl₃ can promote extensive isomerization. kaist.ac.kr Studies using various catalysts have shown different selectivities for the resulting isomers. iitm.ac.in

| Catalyst | 2-Phenyldodecane (%) | 3-Phenyldodecane (%) | 4-Phenyldodecane (%) | 5- & 6-Phenyldodecane (%) | Reference |

|---|---|---|---|---|---|

| H-Y Zeolite | 36.4 | 22.1 | 14.4 | 27.1 | iitm.ac.in |

| H-ß Zeolite | 62.4 | 19.6 | 7.1 | 10.9 | iitm.ac.in |

| 15% STA on Zirconia | ~30 | ~20 | ~18 | ~32 | iitm.ac.in |

Data is estimated from graphical representations in the cited source and illustrates general trends.

This inherent isomerization makes it challenging to synthesize this compound as a single, pure isomer through conventional Friedel-Crafts alkylation of 1-dodecene. The process invariably leads to a statistical distribution of phenylalkanes. kaist.ac.kr

Isotope Exchange Studies for Reaction Mechanism Elucidation

To gain deeper insight into the reaction mechanism, particularly the role of the catalyst and the rearrangement process, isotope exchange studies have been employed. A key experimental approach involves the alkylation of deuterated benzene (C₆D₆) with 1-dodecene, catalyzed by an ionic liquid such as Et₃NHCl-AlCl₃. sciengine.com Analysis of the resulting phenyldodecane isomers using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information about the movement of atoms during the reaction. sciengine.comresearchgate.net

In a study using an Et₃NHCl-AlCl₃ catalyst, it was demonstrated that the alkylation proceeds via a Lewis acid-catalyzed mechanism. sciengine.com The key findings from the isotope labeling experiment were:

The Lewis acid, AlCl₃, coordinates with the π-electrons of 1-dodecene, inducing a positive charge on the C2 carbon and forming a carbocation-like complex (AlCl₃···CH₂-CH⊕-C₁₀H₂₁). sciengine.com

This electrophilic complex is attacked by the deuterated benzene ring (C₆D₆) to form an unstable σ-complex.

Crucially, one deuterium (B1214612) atom (D⁺) from the benzene ring is transferred to the C1 position of the dodecyl chain, while the phenyl group becomes attached to one of the internal carbons (C2, C3, C4, C5, or C6). sciengine.com

For example, the formation of 2-phenyldodecane from C₆D₆ and 1-dodecene resulted in a product where the deuterium was located at the terminal methyl group of the alkyl chain. sciengine.com This confirmed that the reaction involves the electrophilic substitution of a deuterium atom from the aromatic ring, which then migrates to the alkene chain. sciengine.comresearchgate.net

| Isomer Formed | Deduced Side Chain Structure | Mechanism Implication | Reference |

|---|---|---|---|

| 2-Phenyldodecane | -CH(C₆D₅)CH₂D | D⁺ transfer to C1 after attack at C2 | sciengine.com |

| 3-Phenyldodecane | -CH(C₆D₅)CH₂CH₂D | D⁺ transfer after hydride shift and attack at C3 | sciengine.com |

| 4-Phenyldodecane | -CH(C₆D₅)(CH₂)₂CH₂D | D⁺ transfer after hydride shifts and attack at C4 | sciengine.com |

| This compound | -CH(C₆D₅)(CH₂)₃CH₂D | D⁺ transfer after hydride shifts and attack at C5 | sciengine.com |

Table constructed based on the findings reported in the referenced study.

These isotope exchange studies provide strong evidence against a Brønsted acid-initiated mechanism in this specific ionic liquid system and confirm that the reaction proceeds through a Lewis acid-activated carbocation pathway with subsequent rearrangement and deuterium migration. sciengine.com

Stereochemical Control in Phenyldodecane Synthesis

The attachment of the phenyl group at the C5 position of the dodecane chain creates a chiral center, meaning this compound can exist as two enantiomers, (R)-5-phenyldodecane and (S)-5-phenyldodecane. However, achieving stereochemical control in a standard Friedel-Crafts alkylation to selectively produce one enantiomer is exceptionally difficult.

The primary challenges to stereocontrol are:

Planar Carbocation Intermediates: The reaction proceeds through secondary carbocation intermediates (e.g., the dodecan-5-yl cation). These carbocations are sp²-hybridized and have a planar geometry at the positively charged carbon. saskoer.ca

Non-Stereospecific Attack: The nucleophilic benzene ring can attack the planar carbocation from either face with nearly equal probability. This results in the formation of a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.

As of recent research, there are no established methods for the direct, enantioselective Friedel-Crafts alkylation of benzene with long-chain alkenes like dodecene to produce a specific enantiomer of this compound. Asymmetric catalysis for Friedel-Crafts reactions has seen significant development, but it is typically applied to substrates with more complex functional groups that can coordinate effectively with a chiral catalyst. beilstein-journals.org The simple, non-polar nature of the dodecyl chain offers few handles for a chiral catalyst to direct the attack of the benzene ring.

Alternative synthetic strategies that build the chiral center through different reactions could offer stereochemical control. For instance, a multi-step synthesis starting from a chiral precursor, such as a chiral alcohol or ketone, could establish the desired stereochemistry before the phenyl group is introduced or the full alkyl chain is constructed. chemrxiv.org However, such methods are far more complex and costly than direct alkylation and are generally not employed for the bulk synthesis of linear alkylbenzenes.

Reactivity, Functionalization, and Transformation Studies of 5 Phenyldodecane

Electrophilic and Radical Reactions of the Aromatic Moiety

The phenyl group in 5-phenyldodecane is susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of aromatic chemistry. uqu.edu.saachieversdream.com.sg The long alkyl chain, being an electron-donating group, activates the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. uqu.edu.saslideshare.net This activation, however, is considered weak. uqu.edu.sa The alkyl group directs incoming electrophiles to the ortho and para positions due to the stabilizing effect of the alkyl group on the carbocation intermediate (the sigma complex) formed during the reaction. achieversdream.com.sgslideshare.net

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Attack of the electrophile: The aromatic π system acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation known as the arenium ion or sigma complex. liu.edu

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. liu.edu

Common electrophilic aromatic substitution reactions that this compound can undergo include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the ring, primarily at the ortho and para positions.

Halogenation: In the presence of a Lewis acid catalyst, such as iron(III) bromide for bromination, a halogen atom is substituted onto the ring. lkouniv.ac.in

Sulfonation: Treatment with fuming sulfuric acid (a mixture of H2SO4 and SO3) results in the formation of phenyldodecanesulfonic acid. lkouniv.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. lkouniv.ac.in However, polyalkylation is a common side reaction in Friedel-Crafts alkylation because the newly added alkyl group further activates the ring. lkouniv.ac.in

The aromatic moiety can also participate in free-radical reactions. For instance, free-radical substitution on the aromatic ring is less common than electrophilic substitution but can occur under specific conditions, often involving high temperatures or UV light. uomustansiriyah.edu.iq However, the benzylic hydrogens on the carbon adjacent to the ring are much more susceptible to free-radical abstraction. libretexts.org

Functionalization of the Alkane Chain of this compound

The dodecane (B42187) chain of this compound, being a saturated hydrocarbon, is generally less reactive than the aromatic ring. Its functionalization typically requires more forcing conditions and often proceeds via free-radical mechanisms or transition-metal-catalyzed C-H activation. libretexts.orgmt.com

Free-Radical Halogenation: The halogenation of the alkane chain can be initiated by UV light or heat, proceeding through a free-radical chain mechanism involving initiation, propagation, and termination steps. libretexts.orgvedantu.comlibretexts.org

Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl2) to form two halogen radicals. libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the alkane chain to form an alkyl radical and a hydrogen halide. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical. libretexts.org

Termination: Two radicals combine to end the chain. libretexts.org

The reactivity of the C-H bonds in the dodecane chain towards radical abstraction is not uniform. The benzylic C-H bonds (at the C-5 position) are the most reactive due to the resonance stabilization of the resulting benzylic radical. libretexts.org The order of reactivity for other C-H bonds is tertiary > secondary > primary. In the linear dodecane chain of this compound, all carbons (except C-1 and C-12) are secondary. Therefore, after the benzylic position, the other secondary C-H bonds are more reactive than the primary C-H bonds at the terminal methyl group.

C-H Activation: Modern synthetic methods allow for the functionalization of otherwise unreactive C-H bonds through transition-metal catalysis. mt.combeilstein-journals.orgrsc.orgwikipedia.org These reactions offer a more selective way to introduce functional groups onto the alkane chain. While specific studies on this compound are not prevalent, general principles suggest that catalysts could be designed to selectively functionalize specific positions on the dodecane chain, for example, through directed C-H activation where the phenyl group directs the catalyst to a specific site. mt.com

Thermochemical and Pyrolytic Degradation Pathways of this compound

The thermal decomposition (pyrolysis) of this compound is a complex process involving numerous elementary reactions, primarily driven by free-radical mechanisms. Understanding these pathways is crucial for applications such as the thermal cracking of heavy oils. umich.edu

Free-Radical Mechanisms in High-Temperature Transformations

At elevated temperatures (typically above 350°C), the covalent bonds within the this compound molecule begin to break homolytically, initiating a cascade of free-radical reactions. umich.eduumich.edu The pyrolysis of long-chain alkylbenzenes like phenyldodecane is characterized by several key reaction types: umich.eduacs.org

Initiation: The process begins with the homolytic cleavage of the weakest C-C bonds in the alkyl chain to form two alkyl radicals. uu.nl

Hydrogen Abstraction: A radical abstracts a hydrogen atom from a neutral phenyldodecane molecule, generating a new radical. acs.org The benzylic hydrogens are particularly susceptible to abstraction.

β-Scission: An alkyl radical can break the C-C bond that is in the beta position relative to the radical center. This is a major pathway for the formation of smaller alkenes and new radicals. acs.org

Radical Recombination and Disproportionation: Two radicals can combine to form a larger molecule (recombination) or exchange a hydrogen atom to form an alkane and an alkene (disproportionation). acs.org

Cyclization and Aromatization: Radical intermediates can undergo intramolecular reactions to form cyclic compounds, which may subsequently dehydrogenate to form polycyclic aromatic hydrocarbons (PAHs).

Studies on the pyrolysis of n-butylbenzene show that the benzylic C-C bond dissociation is a key decomposition reaction. acs.org For longer chains like in phenyldodecane, β-scission reactions along the alkyl chain dominate the product distribution. umich.eduuu.nl

Fragment-Based Kinetic Modeling of Pyrolysis

Due to the vast number of species and reactions involved in the pyrolysis of a large molecule like this compound, creating a detailed kinetic model is computationally intensive. Fragment-based modeling offers a more scalable approach. acs.org This method involves:

Fragmentization: The parent molecule is broken down into smaller, representative fragments. For phenyldodecane, this could involve separating the phenyl-adjacent part of the chain from the more "alkane-like" part. acs.org

Reaction Generation: A reaction network is generated for these fragments based on established reaction families (e.g., hydrogen abstraction, β-scission). acs.org

Parameter Estimation: Rate coefficients for the reactions are estimated using structure-activity relationships and thermochemical data.

Reattachment: The results from the fragment-based simulation are used to predict the behavior of the full molecule and the distribution of products. acs.org

Kinetic models, such as those generated by the Reaction Mechanism Generator (RMG), have been applied to phenyldodecane pyrolysis. acs.orgresearchgate.netdntb.gov.ua These models, which can contain thousands of reactions, predict the conversion of the feedstock and the yields of major products like toluene (B28343) and ethylbenzene (B125841) with reasonable accuracy. acs.org A comparison between a full-detail model and a fragment-based model for phenyldodecane pyrolysis showed that the fragment-based model, despite being much smaller, provided similar predictions for feedstock conversion and product distribution. acs.org

Table 1: Key Reaction Types in the Pyrolysis of this compound

| Reaction Type | Description |

|---|---|

| Initiation (Bond Fission) | Homolytic cleavage of a C-C bond to form two radical species. |

| Hydrogen Abstraction | A radical removes a hydrogen atom from a neutral molecule, creating a new radical. |

| β-Scission | A radical breaks a bond beta to the radical center, forming an alkene and a smaller radical. |

| Radical Recombination | Two radicals combine to form a stable, non-radical molecule. |

| Disproportionation | A hydrogen atom is transferred from one radical to another, yielding an alkane and an alkene. |

Mechanistic Studies of Biological and Environmental Transformations

Linear alkylbenzenes (LABs), including this compound, are components of some industrial oils and are precursors to linear alkylbenzene sulfonate (LAS) surfactants. researchgate.net Their fate in the environment is largely determined by microbial degradation.

Microbial Degradation Pathways of Phenylalkanes

The biodegradation of linear alkylbenzenes is primarily an aerobic process. Bacteria initiate the degradation by attacking either the alkyl chain or the aromatic ring. For long-chain alkylbenzenes, the initial attack is typically on the alkyl chain. researchgate.net The general pathway involves:

Terminal Oxidation (ω-oxidation): A monooxygenase enzyme hydroxylates the terminal methyl group of the alkyl chain. This is followed by further oxidation to an aldehyde and then a carboxylic acid, forming a phenylalkanoic acid. nih.gov

β-Oxidation: The resulting phenylalkanoic acid is then shortened by a sequence of β-oxidation reactions, similar to fatty acid metabolism. researchgate.netnih.gov In each cycle, a two-carbon acetyl-CoA unit is removed.

Ring Cleavage: Once the side chain has been sufficiently shortened (often to phenylacetic acid or benzoic acid), the aromatic ring is hydroxylated by dioxygenase enzymes to form a catechol-like intermediate. unesp.br This dihydroxylated ring is then cleaved (either via ortho or meta cleavage) and the resulting aliphatic dicarboxylic acids are funneled into central metabolic pathways like the Krebs cycle. unesp.brresearchgate.net

The position of the phenyl group on the alkyl chain significantly affects the rate of biodegradation. External isomers (e.g., 2-phenyldodecane) are generally degraded more readily than internal isomers like this compound. sccwrp.orgnih.gov This is because the phenyl group can sterically hinder the enzymes responsible for β-oxidation as the degradation approaches the ring. The ratio of internal to external (I/E) isomers is often used as an indicator of the extent of LAB biodegradation in environmental samples. sccwrp.orgnapier.ac.uk For this compound, degradation would proceed from both ends of the alkyl chain until the β-oxidation process is hindered by the proximity of the phenyl group, leading to the formation of specific sulfophenyl carboxylate intermediates if it were a sulfonate. cler.com

Table 2: Key Enzymes in the Aerobic Biodegradation of Phenylalkanes

| Enzyme Class | Role in Degradation Pathway |

|---|---|

| Monooxygenase | Initial hydroxylation of the terminal methyl group of the alkyl chain. |

| Dehydrogenases | Further oxidation of the alcohol and aldehyde to a carboxylic acid. |

| β-Oxidation Enzymes | Sequential shortening of the fatty acid side chain. |

| Dioxygenase | Hydroxylation of the aromatic ring to form a catechol intermediate. |

| Ring-Cleavage Dioxygenases | Cleavage of the dihydroxylated aromatic ring (ortho or meta fission). |

Oxidative and Photolytic Degradation Mechanisms

The environmental fate of this compound, a member of the linear alkylbenzene (LAB) family, is significantly influenced by oxidative and photolytic degradation processes. While direct photolysis in aqueous environments is not considered a primary degradation pathway for linear alkylbenzenes, their transformation is largely governed by atmospheric oxidation and advanced oxidative processes in water, primarily driven by highly reactive oxygen species. oecd.orgnih.gov

Atmospheric Oxidative Degradation

In the atmosphere, the dominant degradation mechanism for compounds like this compound is their reaction with photochemically-produced hydroxyl radicals (•OH). nih.govrsc.org The vapor-phase reaction of dodecylbenzene (B1670861) with these radicals is a key process for its removal from the troposphere. The rate constant for this reaction has been estimated, providing a basis for calculating the atmospheric half-life of the compound. nih.gov

The reaction is initiated by the abstraction of a hydrogen atom from the alkyl chain or by the addition of the hydroxyl radical to the aromatic ring. acs.orgacs.org The abstraction from the alkyl chain leads to the formation of an alkyl radical, which then reacts with molecular oxygen to form a peroxy radical. Subsequent reactions can lead to the formation of various oxygenated products, including alcohols, ketones, and aldehydes. capes.gov.br Addition to the benzene ring forms a hydroxycyclohexadienyl-type radical, which can react with oxygen to eventually form phenolic compounds or lead to ring-opening products. acs.orgacs.org Dealkylation, where the alkyl chain is cleaved from the benzene ring, has also been identified as a significant pathway in the atmospheric oxidation of smaller alkylbenzenes and may be relevant for this compound. acs.org

Table 1: Estimated Atmospheric Lifetime of Dodecylbenzene

| Parameter | Value | Reference |

|---|---|---|

| Reaction Rate Constant with •OH | 2 x 10⁻¹¹ cm³/molecule-sec (at 25 °C) | nih.gov |

| Assumed •OH Concentration | 5 x 10⁵ radicals/cm³ | nih.gov |

| Estimated Atmospheric Half-life | ~19 hours | nih.gov |

This data is for dodecylbenzene isomers and is used to estimate the atmospheric fate of this compound.

Aqueous Oxidative Degradation

In aqueous systems, the degradation of this compound is slow under natural conditions but can be significantly accelerated by advanced oxidation processes (AOPs). These processes generate highly reactive species, most notably the hydroxyl radical, which can effectively break down persistent organic pollutants. Common AOPs include UV/H₂O₂, UV/TiO₂, and Fenton (Fe²⁺/H₂O₂) reactions. tandfonline.comresearchgate.netscispace.comscispace.com

Studies on the degradation of linear alkylbenzene sulfonates (LAS), which are structurally similar to LABs, provide insight into the potential oxidative pathways for this compound. The degradation process is believed to initiate with the oxidation of the alkyl chain, specifically through ω-oxidation (at the terminal methyl group) and subsequent β-oxidation, leading to the formation of shorter-chain carboxylic acids. oup.comresearchgate.net The aromatic ring is generally more resistant to oxidation but is eventually cleaved, leading to the complete mineralization of the compound to carbon dioxide and water. oup.comasm.org

The primary steps in the oxidative degradation of the alkylbenzene structure are:

Hydroxyl Radical Attack: The process begins with the attack of hydroxyl radicals on the this compound molecule. This can occur on either the alkyl chain or the aromatic ring.

Alkyl Chain Oxidation: Oxidation of the long alkyl chain can lead to the formation of various intermediates, including hydroperoxides, alcohols, and ketones at different positions along the chain. Further oxidation can lead to the cleavage of the alkyl chain, forming smaller carboxylic acids.

Aromatic Ring Cleavage: The benzene ring can be hydroxylated to form phenolic intermediates. Subsequent attacks by hydroxyl radicals can lead to the opening of the aromatic ring, forming aliphatic dicarboxylic acids.

Mineralization: Ultimately, these smaller organic intermediates are further oxidized to CO₂, H₂O, and inorganic ions. asm.org

The efficiency of these AOPs depends on several factors, including the pH of the solution, the concentration of the oxidizing agents (like H₂O₂), and the intensity of UV irradiation. scispace.com

Photolytic Degradation

Direct photolysis, the process where a molecule is broken down by absorbing light energy, is not considered a significant degradation pathway for linear alkylbenzenes like this compound in the environment. oecd.orgheraproject.com The benzene ring of these compounds does not absorb sunlight in the environmentally relevant UV spectrum (wavelengths >290 nm) to a significant extent. However, photolysis can play a crucial role in AOPs, where UV light is used to generate hydroxyl radicals from precursors like hydrogen peroxide or to activate photocatalysts like titanium dioxide (TiO₂). tandfonline.comscispace.comresearchgate.net In these sensitized photolytic processes, the degradation is driven by the reactive species generated rather than the direct absorption of light by the this compound molecule.

Table 2: Summary of Degradation Pathways

| Degradation Type | Primary Mechanism | Key Reactants/Conditions | Primary Intermediates | Significance for this compound |

|---|---|---|---|---|

| Atmospheric Oxidation | Reaction with hydroxyl radicals (•OH) | Sunlight, NOx, O₂ | Oxygenated aliphatics, phenolic compounds | High (Major removal pathway from the atmosphere) |

| Aqueous Oxidation (AOPs) | Reaction with hydroxyl radicals (•OH) | UV/H₂O₂, UV/TiO₂, Fenton's reagent | Short-chain carboxylic acids, hydroxylated aromatics | High (In water treatment scenarios) |

| Direct Photolysis | Direct absorption of solar radiation | Sunlight (>290 nm) | - | Low (Not a significant environmental fate process) |

Computational and Theoretical Investigations of 5 Phenyldodecane Chemistry

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemistry, providing a powerful lens to examine the fundamental properties of molecules like 5-phenyldodecane. numberanalytics.com These methods, based on the principles of quantum mechanics, can predict molecular structures, energies, and electronic characteristics with remarkable accuracy. numberanalytics.com

Density Functional Theory (DFT) Studies on Conformational Landscapes

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the conformational landscapes of flexible molecules such as this compound. mdpi.com DFT calculations focus on the electron density to determine the energy of a molecule, offering a balance between computational cost and accuracy. mdpi.com These studies can identify the most stable three-dimensional arrangements (conformers) of the molecule by calculating their relative energies. mdpi.com For long-chain alkylbenzenes like this compound, the flexibility of the dodecane (B42187) chain leads to a multitude of possible conformers. DFT studies help to map out these possibilities and determine their energetic ranking. chemrxiv.org The relative Gibbs free energy (ΔG) is often used to evaluate the conformational equilibrium at a given temperature, which is calculated from the total energy and zero-point vibrational energies. mdpi.com

Ab Initio and Post-Hartree-Fock Methods for Molecular Energetics

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics to solve the Schrödinger equation for a given molecule. numberanalytics.com These methods are crucial for obtaining highly accurate molecular energetics. rsc.orgrsc.org Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the basic Hartree-Fock approximation to better account for electron correlation, leading to more precise energy calculations. researchgate.netchemrxiv.org

For a molecule like this compound, these high-level calculations can provide benchmark data for its heat of formation, bond dissociation energies, and the energy barriers of chemical reactions. While computationally expensive, the accuracy of these methods is often necessary for a definitive understanding of the molecule's energetic properties. rsc.orgrsc.orgchemrxiv.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of particles, MD simulations can reveal the dynamic behavior and conformational flexibility of this compound. mdpi.comcore.ac.uk These simulations are particularly useful for exploring the vast conformational space of long-chain molecules, complementing the static picture provided by quantum chemical calculations. stanford.edu

MD simulations can track the transitions between different conformers, providing insights into the flexibility of the dodecyl chain and the rotational freedom around the bond connecting it to the phenyl group. mdpi.com The trajectories generated from these simulations can be analyzed to calculate various properties, including radial distribution functions, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF), which quantify the structural changes and flexibility of different parts of the molecule. mdpi.com

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. acs.org By modeling the potential energy surface of a reaction, researchers can identify the most likely pathways, characterize the transient transition states, and predict the products. acs.org

Energetic Profiles of Synthetic and Degradative Pathways

Computational methods are employed to model the energetic profiles of both the synthesis and degradation of this compound. For instance, the alkylation of benzene (B151609) with dodecene to form phenyldodecane isomers can be studied to determine the activation energies of different steps in the reaction. researchgate.net These calculations can reveal that isomerization reactions of the olefin may be faster than the alkylation reaction itself. researchgate.net

In the context of degradation, such as pyrolysis, computational models can predict the primary decomposition pathways. acs.org For phenyldodecane, fragment-based kinetic modeling has been used to simulate its breakdown at high temperatures. acs.org This involves identifying the initial bond-breaking events and subsequent reactions of the resulting fragments. acs.org Studies on similar molecules like hexylbenzene (B86705) have shown that reactions such as phenyl migration and ring formation are important isomerization pathways for alkylbenzene radicals. acs.org The degradation of this compound by microorganisms has also been investigated, with studies suggesting that the initial attack often occurs on the alkyl side chain. uni-greifswald.de

| Reaction Pathway | Computational Method | Key Findings |

| Benzene Alkylation with 1-Dodecene (B91753) | Kinetic Modeling | Isomerization of dodecene can be faster than the alkylation of benzene. The activation energy for the formation of 2-phenyldodecane (B3050589) is lower than for 3-phenyldodecane. researchgate.net |

| Pyrolysis of Phenyldodecane | Fragment-Based Kinetic Modeling | A smaller, fragment-based model can provide similar predictions to a more detailed model for feedstock conversion and major product yields. acs.org |

| Isomerization of Hexylbenzene Radicals | Ab Initio/RRKM | Phenyl migration and fused ring formation are significant isomerization reactions. acs.org |

| Microbial Degradation | Metabolite Analysis | Degradation likely starts with the terminal oxidation of the alkyl side chain. uni-greifswald.de |

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational models can predict the regioselectivity and stereoselectivity of reactions involving this compound. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.

In the synthesis of linear alkylbenzenes, the position of the phenyl group on the alkyl chain is a key factor. The alkylation of benzene with 1-dodecene over certain catalysts predominantly yields 2-phenyldodecane, indicating high regioselectivity. researchgate.net Computational studies can help to understand the underlying reasons for this preference by calculating the energies of the transition states leading to different isomers. researchgate.net

Similarly, in reactions where new chiral centers can be formed, computational methods can predict which stereoisomer is likely to be the major product. This is achieved by modeling the energies of the diastereomeric transition states. While specific studies on the stereoselectivity of reactions involving this compound are not prevalent in the searched literature, the principles of using computational chemistry to predict stereochemical outcomes are well-established. tuwien.atchemrxiv.org

| Reaction Aspect | Computational Approach | Significance |

| Regioselectivity in Benzene Alkylation | Transition State Energy Calculations | Explains the preferential formation of certain phenyldodecane isomers, such as 2-phenyldodecane, over others. researchgate.net |

| Stereoselectivity | Diastereomeric Transition State Modeling | Predicts the dominant stereoisomer formed in a reaction by comparing the activation energies of the pathways leading to different stereoisomers. tuwien.atchemrxiv.org |

Kinetic Modeling and Reaction Network Generation for Complex Systems

The study of the reaction chemistry of large molecules like this compound presents a significant computational challenge. mit.edu The sheer number of atoms and possible reaction sites leads to a combinatorial explosion in the number of potential isomers, intermediates, and reaction pathways. mit.edumit.edu Manually constructing a comprehensive reaction network containing the hundreds or thousands of necessary reactions is not only time-consuming but also prone to error. acs.org To overcome these hurdles, computational chemists rely on automated reaction mechanism generation software and advanced modeling techniques to build detailed and predictive kinetic models. mit.edumit.edu

Detailed kinetic models are powerful tools for understanding and predicting chemical processes, from atmospheric chemistry to the combustion of fuels. mit.edu For complex systems involving large molecules, software packages like the Reaction Mechanism Generator (RMG) systematically explore the numerous reaction pathways required for a complete description. mit.eduresearchgate.net These automatically generated models for the pyrolysis and combustion of fuels with more than 10 carbon atoms often incorporate approximations like lumping to keep the number of species and reactions manageable. mit.edu

The pyrolysis of long-chain alkylaromatics such as phenyldodecane is dominated by free-radical chemistry. umich.edu The general reaction network involves several key classes of elementary reactions, including:

Hydrogen Abstraction: A radical species removes a hydrogen atom from the phenyldodecane molecule, creating a new radical. mit.edu

Beta-Scission: A radical undergoes C-C bond cleavage at the carbon atom beta to the radical center, producing an alkene and a smaller radical. mit.edu

Radical Recombination: Two radicals combine to form a stable molecule. acs.org

Disproportionation: A hydrogen atom is transferred between two radicals, resulting in an alkane and an alkene. acs.org

Rate-of-production (ROP) analysis of similar molecules like dodecylbenzene (B1670861) shows that the primary consumption pathway is hydrogen abstraction by other radicals present in the system. mit.edu This leads to the formation of various phenyldodecyl radicals. The stability of these radicals varies significantly depending on the position of the unpaired electron; radicals where the electron is on the benzylic carbon (adjacent to the phenyl ring) are the most stable due to resonance. mit.edu

Given the computational expense of generating a full, detailed kinetic model for a C18 molecule, researchers have developed alternative strategies. One promising approach is the fragment-based modeling framework. acs.org This method involves breaking the large feedstock molecule (in this case, phenyldodecane) into smaller, representative fragments. A reaction network is then generated for these fragments, significantly reducing the computational load. acs.org The results can later be reassembled to predict the behavior of the full molecular system. acs.org

A case study on the pyrolysis of phenyldodecane directly compared a full-detail model generated by RMG with a more computationally efficient fragment-based model. acs.org The results demonstrated that the fragment-based approach could drastically reduce the size of the reaction network while providing similar predictions for key metrics like feedstock conversion and product molecular weight distribution. acs.org

| Model Type | Generating Software | Number of Species | Number of Reactions | Reduction Factor (vs. Full-Detail) |

|---|---|---|---|---|

| Full-Detail Model | RMG-Py v2.0.0 | ~164 | ~6594 | N/A |

| Fragment-Based Model | AutoFragmentModeling v1.0.0 | 41 | 157 | ~4x fewer species, ~42x fewer reactions |

The development of these kinetic models relies on accurate thermochemical and kinetic parameters, which are often calculated using quantum chemistry methods. researchgate.net Once constructed, the reaction networks are used in simulations, for instance with Cantera's homogeneous batch reactor module, to predict the concentration profiles of various species over time under specific temperature and pressure conditions. acs.org This allows for a deep understanding of the dominant reaction pathways and the formation of major and minor products.

| Reaction Type | Description | Example Role in Phenyldodecane Pyrolysis |

|---|---|---|

| Initiation (Bond Fission) | Initial breaking of a C-C or C-H bond to form two radicals. | Cleavage of a C-C bond in the alkyl chain to start the radical chain reaction. |

| Hydrogen Abstraction | A radical removes a hydrogen atom from a stable molecule. | Primary consumption pathway of phenyldodecane, forming phenyldodecyl radicals. |

| β-Scission | Radical decomposition where a bond beta to the radical site is broken. | Decomposition of phenyldodecyl radicals into smaller alkenes (e.g., 1-undecene) and radicals (e.g., benzyl (B1604629) radical). mit.edu |

| Radical Addition | A radical adds to a double bond. | Formation of larger, more complex species from smaller unsaturated products. |

| Termination (Recombination/Disproportionation) | Two radicals react to form stable, non-radical products. | Controls the overall reaction rate by removing radicals from the system. |

Advanced Analytical Approaches for the Elucidation and Quantification of 5 Phenyldodecane in Complex Systems

High-Resolution Chromatographic Techniques for Isomer Resolution and Separation

High-resolution chromatography is fundamental to separating 5-phenyldodecane from its other isomers (e.g., 2-phenyldodecane (B3050589), 3-phenyldodecane, 4-phenyldodecane, and 6-phenyldodecane) and from other co-eluting compounds in complex mixtures. sciengine.com

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including this compound. usgs.govacs.org The separation is typically achieved on a capillary column, with non-polar or semi-polar stationary phases like those with (5%-phenyl)-methylpolysiloxane, which separate compounds based on their boiling points and polarity. mdpi.comchromatographyonline.com

In the analysis of linear alkylbenzenes (LABs), which includes this compound, GC-MS provides both retention time data for preliminary identification and mass spectra for structural confirmation. sccwrp.org The electron impact (EI) ionization at 70 eV is commonly used, leading to characteristic fragmentation patterns. mdpi.comcore.ac.uk For phenyldodecane isomers, key fragment ions include the molecular ion (m/z 246) and ions resulting from benzylic cleavage. ekb.egacs.org For instance, while the tropylium (B1234903) ion (m/z 91) is a common fragment for many alkylbenzenes, the relative abundances of other ions like m/z 119, 133, and 147 can help distinguish between different phenyl position isomers. sccwrp.orgekb.egtandfonline.com

The selection of appropriate quantitation and qualifier ions is crucial to avoid interferences, especially from branched alkylbenzenes (TABs) that can co-elute with LABs. usgs.gov For example, specific ions that are abundant for LABs but have low abundance in co-eluting TABs are chosen for selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. usgs.govtandfonline.com

A study on the volatile profiling of Ludwigia stolonifera identified this compound using GC-MS, demonstrating the technique's applicability to complex natural product extracts. acs.org Another study involving the analysis of linear alkylbenzenes in wastewater and marine sediment highlighted the importance of GC-MS in distinguishing overlapping components due to its ability to utilize characteristic ion fragments. sccwrp.org

Table 1: GC-MS Data for Phenyldodecane Isomers

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| 2-Phenyldodecane | 29.05 | 246 | 105, 91 |

| 3-Phenyldodecane | 28.42 | 246 | 91, 119 |

| 4-Phenyldodecane | 28.03 | 246 | 91, 133 |

| This compound | 27.81 | 246 | 91, 147 |

| 6- & 7-Phenyltridecane | 29.26 | 260 | 91, 175, 161a |

Source: Adapted from research on LAB analysis in marine environments. sccwrp.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Derivatized Analytes

While GC-MS is well-suited for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative for less volatile or thermally labile compounds. For non-polar compounds like this compound, which have poor ionization efficiency in common LC-MS sources like electrospray ionization (ESI), chemical derivatization is often necessary. chemrxiv.orgtcichemicals.com

Derivatization aims to introduce a polar, ionizable group onto the analyte molecule, enhancing its response in the mass spectrometer. chemrxiv.orgtcichemicals.com For example, strategies used for other non-polar molecules like short-chain fatty acids involve derivatization to form amides or esters, which are more amenable to ESI-MS analysis. chemrxiv.org A similar approach could be conceptualized for this compound, although specific methods are not widely documented in the literature. The derivatized analytes can then be separated using reversed-phase liquid chromatography and detected with high sensitivity. chemrxiv.org

LC-MS/MS (tandem mass spectrometry) provides further selectivity by monitoring specific fragmentation transitions of the derivatized analyte, which is particularly useful for quantification in complex biological or environmental samples. researchgate.net

Multi-Dimensional Chromatography (e.g., GCxGC) for Comprehensive Profiling

For exceptionally complex mixtures where single-column chromatography fails to provide adequate resolution, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful solution. core.ac.ukchromatographytoday.com This technique employs two columns with different stationary phases (orthogonal separation mechanisms) connected by a modulator. nist.govresearchgate.net The modulator traps, focuses, and re-injects fractions from the first column onto the second, faster-separating column. core.ac.uk

This process generates a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility (1st dimension) and polarity (2nd dimension). researchgate.net This greatly increases peak capacity and separation power, allowing for the resolution of isomers that would co-elute in a one-dimensional separation. core.ac.uknist.gov GCxGC has been successfully used for the detailed characterization of complex hydrocarbon mixtures like petroleum, where it can separate different classes of compounds (e.g., linear alkylbenzenes, polycyclic aromatic hydrocarbons) into distinct regions of the 2D plot. nist.govacs.org The structured nature of GCxGC chromatograms, often showing "roof-tile" effects for homologous series, aids in the identification of compound classes, including the various isomers of phenyldodecane. researchgate.net

Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound and for understanding its fragmentation behavior.

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectroscopy can provide definitive information about the placement of the phenyl group on the dodecane (B42187) chain.

In a study on the alkylation of benzene (B151609) with 1-dodecene (B91753), various NMR techniques, including DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (like HSQC and H-H COSY), were used to confirm the structures of the resulting phenyldodecane isomers. sciengine.com The chemical shifts of the methine proton (the CH group where the phenyl ring is attached) and the adjacent methylene (B1212753) protons in the ¹H NMR spectrum, as well as the corresponding carbon signals in the ¹³C NMR spectrum, are unique for each isomer. For instance, the chemical shift of the -CH2D group in deuterated 2-phenyldodecane was observed at a different position compared to the other isomers (3- to 6-phenyldodecane), confirming its distinct structure. sciengine.com

Table 2: Illustrative NMR Data for Phenyldodecane Isomers

| Isomer | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) |

|---|---|---|

| 2-Phenyldodecane | ~2.6 (CH), ~1.2 (CH3) | ~40-48 (CH), ~22 (CH3) |

| 3- to 6-Phenyldodecane (B1195952) | ~2.6 (CH), ~0.8 (CH3) | ~40-48 (CH), ~12 (CH3) |

Source: Data interpretation based on a study of dodecylbenzene (B1670861) isomers. sciengine.com

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is crucial for confirming the identity of this compound (C₁₈H₃₀) and distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, are used to study the fragmentation pathways of ions. acs.org The fragmentation of alkylbenzene radical cations, formed under electron impact ionization, is well-studied. core.ac.uk The primary fragmentation mechanism is β-cleavage to the phenyl ring, which results in the formation of a stable benzylic or tropylium ion (m/z 91) and a phenylalkyl ion. tandfonline.com The abundance of these phenylalkyl ions is key to differentiating isomers. For example, 2-phenyl isomers characteristically show a base peak at m/z 105. tandfonline.com

A detailed study on the alkylation of benzene used MS analysis to identify the different phenyldodecane isomers formed. sciengine.com The mass spectrum of 2-phenyldodecane showed a key fragment from the cleavage of the C₁₀H₂₁ group, while the spectrum of 3-phenyldodecane resulted from cleavages of -C₉H₁₉ and -C₂H₅ groups. sciengine.com By analyzing these specific fragmentation patterns, the position of the phenyl group along the alkyl chain can be deduced, providing structural confirmation that complements chromatographic data. sciengine.com

Vibrational Spectroscopy (IR, Raman) for Conformational Studies

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure and conformational isomerism of this compound. sigmaaldrich.comchromatographyonline.com These methods probe the vibrational modes of a molecule, which are sensitive to the local chemical environment, bond strengths, and the three-dimensional arrangement of atoms. sigmaaldrich.comacs.org For a molecule like this compound, the spectrum is a composite of vibrations from the phenyl group and the dodecyl chain, with subtle spectral shifts providing insight into its conformational landscape.

The vibrational spectrum of this compound can be divided into several key regions:

C-H Stretching Region (3100-2800 cm⁻¹): This region is characterized by the stretching vibrations of carbon-hydrogen bonds. The aromatic C-H stretches of the phenyl ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the dodecyl chain (from CH₃ and CH₂ groups) are found below 3000 cm⁻¹. spectroscopyonline.com High-resolution studies on long-chain alkylbenzenes have shown that the precise frequencies of the alkyl C-H stretches are sensitive to the chain's conformation (e.g., trans vs. gauche arrangements) and its interaction with the phenyl ring's π-electron cloud. rsc.orgrsc.org

Aromatic Ring Vibrations (1650-1400 cm⁻¹): The phenyl group exhibits a set of characteristic C=C stretching vibrations. For monosubstituted benzenes, these typically appear near 1605, 1585, 1495, and 1450 cm⁻¹. tum.de The position and intensity of these bands are generally stable but can be subtly influenced by the substituent.

Conformational studies on similar long-chain alkylbenzenes have demonstrated that different rotational isomers can be identified spectroscopically. core.ac.ukaip.org For n-alkylbenzenes with sufficiently long chains, conformations where the alkyl group folds back over the phenyl ring have been identified. rsc.orgrsc.org These folded structures are stabilized by dispersion interactions between the alkyl chain and the aromatic π-system, leading to unique, red-shifted signals in electronic spectra and distinct patterns in the C-H stretching region of the IR spectrum. rsc.orgacs.org Therefore, IR and Raman spectroscopy can be used to identify the presence of different conformers of this compound in a sample by analyzing these specific spectral features.

Table 1: Characteristic Vibrational Modes for this compound

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Type | Structural Information |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman | Indicates presence of phenyl group. |

| 3000-2850 | Aliphatic C-H Stretch | IR, Raman | Indicates presence of dodecyl chain. Frequencies are sensitive to chain conformation. rsc.org |

| ~1605, ~1585, ~1495, ~1450 | Aromatic C=C Ring Stretch | IR, Raman | Characteristic pattern for phenyl ring. tum.de |

| ~1465 | CH₂ Scissoring Bend | IR | Characteristic of the alkyl chain. |

| 770-730 | Aromatic C-H Out-of-Plane Bend | IR | Strong band, highly indicative of monosubstitution. spectroscopyonline.com |

| 710-690 | Aromatic C-H Out-of-Plane Bend / Ring Puckering | IR | Strong band, confirms monosubstitution. spectroscopyonline.com |

| < 400 | Alkyl Chain Torsional Modes | Raman | Low-frequency modes sensitive to specific gauche/trans conformers. researchgate.net |

Development of Derivatization Strategies for Analytical Purposes

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a given analytical technique. slideshare.net For gas chromatography (GC), derivatization is often employed to increase the volatility, thermal stability, or detectability of an analyte. sigmaaldrich.comchromatographyonline.com

For a non-polar hydrocarbon like this compound, which is already volatile and thermally stable, derivatization is not typically required for standard GC-Mass Spectrometry (MS) analysis. However, specific analytical goals may warrant derivatization, primarily to enhance detection sensitivity and selectivity with specialized detectors, such as an Electron Capture Detector (ECD). mdpi.com An ECD is highly sensitive to molecules containing electronegative functional groups, such as halogens or nitro groups.

Since the parent this compound molecule has a very low affinity for electrons, it would produce a weak signal on an ECD. A potential strategy to overcome this involves introducing an electron-capturing group onto the molecule's phenyl ring via electrophilic aromatic substitution. This approach, while not commonly reported specifically for this compound, is a well-established principle in analytical derivatization. canada.ca

Potential derivatization strategies could include:

Nitration: Reacting this compound with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would introduce a nitro group (-NO₂) onto the phenyl ring. The resulting nitrophenyldodecane isomers would be highly responsive to an ECD. cnr.itcanada.ca

Halogenation: Introducing a halogen, such as bromine, via electrophilic bromination (e.g., using Br₂ and a Lewis acid catalyst like FeBr₃) would yield bromophenyldodecane isomers. The carbon-halogen bond provides a site for electron capture, making the derivative suitable for sensitive analysis by GC-ECD.

These derivatization reactions would create a product with significantly improved detectability for trace-level analysis in complex matrices where standard detectors like a Flame Ionization Detector (FID) or MS may lack the required sensitivity or selectivity. chromatographyonline.com The choice of derivatization reagent and reaction conditions would need to be carefully optimized to ensure a high, reproducible yield. nih.gov

Table 2: Potential Derivatization Strategies for Enhanced GC Analysis of this compound

| Strategy | Typical Reagents | Reaction Type | Derivative Formed | Analytical Purpose |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Electrophilic Aromatic Substitution | Nitrophenyldodecane | Enhance sensitivity for GC-ECD detection. canada.ca |

| Bromination | Br₂ / FeBr₃ | Electrophilic Aromatic Substitution | Bromophenyldodecane | Enhance sensitivity for GC-ECD detection. sci-hub.se |

| Acylation | RCOCl / AlCl₃ (e.g., Acetyl Chloride) | Friedel-Crafts Acylation | Acylphenyldodecane | Introduce a polar carbonyl group, potentially altering chromatographic retention for improved separation from non-polar interferences. |

Role of 5 Phenyldodecane in Broader Chemical Research Contexts

5-Phenyldodecane as a Model Compound for Chemical Reactions and Physical Studies

The specific arrangement of its phenyl and dodecyl moieties makes this compound an excellent candidate for studying the behavior of branched alkylbenzenes.

The synthesis of linear alkylbenzenes (LABs) is a crucial industrial process, as these compounds are precursors to biodegradable detergents. researchgate.netkaist.ac.kr The alkylation of benzene (B151609) with long-chain olefins like 1-dodecene (B91753) is a primary manufacturing route. This reaction can produce several positional isomers of phenyldodecane, including 2-, 3-, 4-, 5-, and 6-phenyldodecane (B1195952). kaist.ac.kr

Research has shown that the distribution of these isomers is heavily dependent on the catalyst and reaction conditions. researchgate.netkaist.ac.kr For instance, the use of different acid catalysts (e.g., AlCl₃, HF, H₂SO₄, or solid acid catalysts like zeolites and clays) can favor the formation of different isomers. researchgate.netkaist.ac.kr The isomer distribution is critical because the properties of the final sulfonated products (linear alkylbenzene sulfonates, or LAS) are affected by the position of the phenyl group. researchgate.netresearchgate.net Studies have prepared specific isomers, such as this compound, to investigate how the phenyl position influences the properties and performance of the resulting sulfonated surfactants. researchgate.net It is believed that isomerization of the olefin occurs before the final attachment of the phenyl group to the alkyl chain. kaist.ac.kr

Self-assembly is a process where molecules spontaneously organize into structured arrangements driven by thermodynamics and intermolecular interactions. fiveable.me This phenomenon is fundamental to creating complex structures in both biological and materials science. fiveable.menih.gov The forces governing these interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions. fiveable.meresearchgate.net

From a theoretical standpoint, this compound and its derivatives are subjects of interest for studying how molecular structure influences self-assembly. The hydrophobic dodecyl chain and the aromatic phenyl group dictate how the molecule interacts with its environment and with other molecules. When sulfonated, phenyldodecanes become surfactants (sodium dodecylbenzene (B1670861) sulfonates), which self-assemble in water to form structures like micelles. researchgate.net

Research on the different positional isomers of sodium dodecylbenzene sulfonate has demonstrated that the attachment point of the phenyl group significantly affects self-assembly behavior. researchgate.net The geometry of the molecule, influenced by whether the phenyl group is near the end of the chain (e.g., 2-phenyldodecane) or more central (e.g., 5- or 6-phenyldodecane), alters the packing constraints of the molecules. This, in turn, influences the type and stability of the aggregates they form, such as micelles or liquid crystalline phases. researchgate.net

Studies on Branched Alkylbenzene Reactivity and Selectivity

Formation and Occurrence of this compound in Natural and Anthropogenic Processes

This compound is not only synthesized in the lab but also occurs as a product of both natural and industrial processes.

Aromatic hydrocarbons can be found in various natural sources. annualreviews.org Specifically, GC-MS analysis has identified this compound as a constituent in the petroleum ether extracts of the leaves of Dypsis decaryi, a species of palm tree. ekb.eg In this analysis, this compound was detected alongside its isomers 4-, 3-, and 2-phenyldodecane (B3050589). ekb.eg The presence of long-chain alkanes is a known characteristic of terrestrial plant waxes, suggesting a potential biosynthetic origin for such compounds. montclair.eduusgs.gov While hydrocarbons are common in plant waxes, the specific pathways leading to phenyl-substituted alkanes in plants are a subject of ongoing research. annualreviews.org

| Compound | Retention Time (min) | Percentage (%) |

|---|---|---|

| This compound | 26.88 | 1.81 |

| 4-Phenyldodecane | 27.25 | 1.93 |

| 3-Phenyldodecane | 27.90 | 2.39 |

| 2-Phenyldodecane | 29.05 | 3.58 |

Data sourced from GC-MS analysis of petroleum ether extracts of Dypsis decaryi. ekb.eg

This compound and its isomers are significant in the context of the petroleum industry. They are key components of linear alkylbenzenes (LABs), which are produced on a large scale through the Friedel-Crafts alkylation of benzene with olefins like 1-dodecene, a process central to petroleum refining. researchgate.netkaist.ac.kr